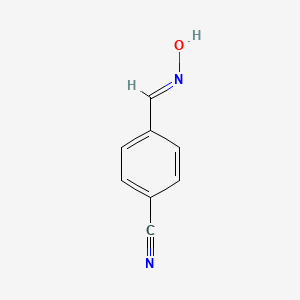
4-Cyanobenzaldoxime
概要
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Anticancer Properties
4-Cyanobenzaldoxime and its derivatives have been studied for their potential anticancer properties. For instance, research on 4-Fluorobenzaldehyde limonene-based thiosemicarbazone, a related compound, indicated promising cytotoxic effects against PC-3 prostate cancer cells. This compound triggered apoptotic changes and DNA fragmentation in cancer cells, suggesting its potential as a clinical tool in cancer treatment (Rodrigues et al., 2018).
Cytotoxic and Genotoxic Effects
Studies on the cytotoxic and genotoxic potentials of various pesticides, including derivatives similar to this compound, have shown significant impacts on non-target plants. This suggests that compounds structurally related to this compound could have broader implications in environmental and agricultural sciences (Mahapatra et al., 2019).
Physiological Research Applications
In physiological research, plant growth retardants that share structural similarities with this compound have been used to gain insights into the regulation of terpenoid metabolism. This includes studying the relationships to cell division, cell elongation, and senescence in plants (Grossmann, 1990).
Immunotherapy in Cancer Treatment
Related compounds have been explored in the context of cancer immunotherapy. For example, the blockade of CTLA-4, an immunoregulatory molecule, has shown promise in treating metastatic melanoma and other cancers. This research offers insights into the potential of this compound derivatives in enhancing immune responses against cancer (Phan et al., 2003).
作用機序
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body, influencing a wide range of biochemical processes .
Mode of Action
This property is often utilized in the field of organic chemistry for the synthesis of various organic compounds .
Biochemical Pathways
Oximes are known to play a role in various biochemical reactions, including those involved in the detoxification of harmful substances in the body .
Result of Action
Oximes are known to have various biological effects, including antioxidant properties . They can protect cells from oxidative damage, which is associated with various diseases.
Action Environment
The action, efficacy, and stability of 4-Cyanobenzaldoxime can be influenced by various environmental factors. For instance, the efficiency of its synthesis can be significantly improved when performed in a specific electrochemical system . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNOABKAQYYOD-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



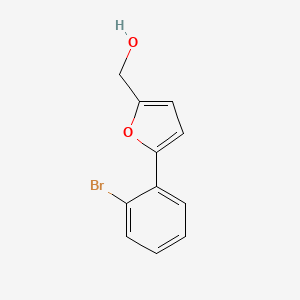
![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639589.png)

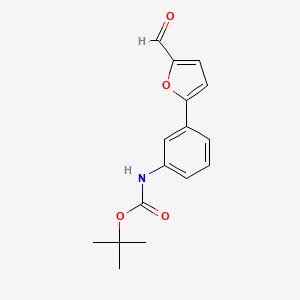
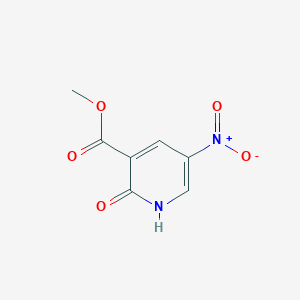
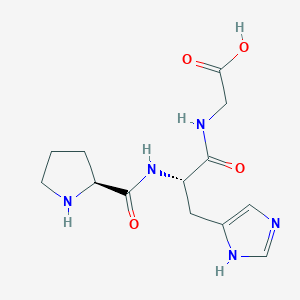
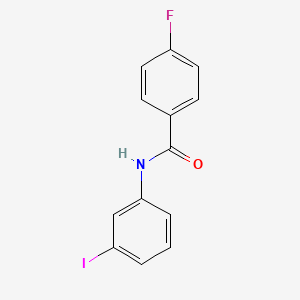
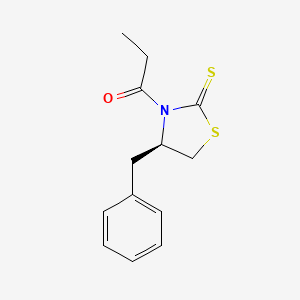
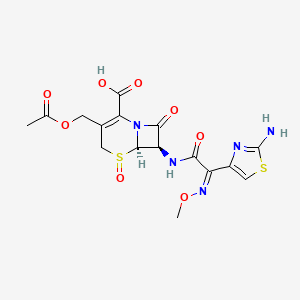
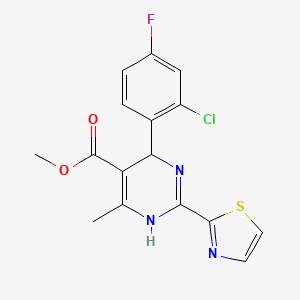
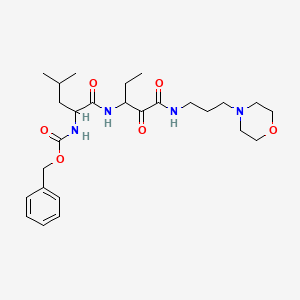
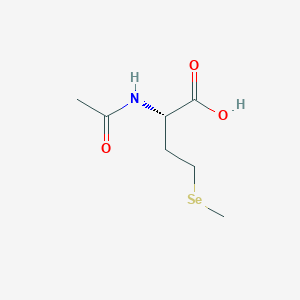
![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)
